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Demethylwedelolactone Sulfate

Cat. No.: B3027529
M. Wt: 380.3 g/mol
InChI Key: PHQCOGFAQDXAHJ-UHFFFAOYSA-N
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Description

Overview of Coumestan (B1194414) Natural Products in Academic Research

Coumestans are a class of polycyclic aromatic phytochemicals characterized by a unique heterocyclic core structure. oup.comwikipedia.org This framework consists of a benzofuro[3,2-c]chromen-6-one moiety, which is essentially an oxidation product of pterocarpans. oup.com These compounds are found in a variety of plants, with notable concentrations in legumes such as soybeans, split peas, pinto beans, and particularly in alfalfa and clover sprouts. oup.comextrasynthese.com

The academic interest in coumestans stems from their wide array of biological activities, many of which are attributed to their function as phytoestrogens and polyphenols. nih.govmuni.cz As phytoestrogens, they can mimic the biological activity of estrogen by binding to estrogen receptors, which has implications for their potential role in hormone-dependent conditions. oup.commdpi.com Their polyphenolic nature contributes to their antioxidant properties. muni.cz

Research has identified a broad spectrum of pharmacological effects associated with coumestans, including:

Anti-inflammatory properties muni.cz

Anticancer activities muni.czontosight.ai

Hepatoprotective (liver-protective) effects muni.cz

Neuroprotective potential muni.cz

Antimicrobial and antifungal activities muni.cz

Prominent members of the coumestan family that are frequently studied include coumestrol, wedelolactone (B1682273), and psoralidin. nih.gov The diverse biological profile of coumestans has established them as valuable lead compounds in the development of new therapeutic agents. nih.govontosight.ai However, to fully harness their potential, further in-depth studies into their bioavailability, metabolism, and mechanisms of action are required. nih.gov

Positioning of Demethylwedelolactone (B190455) (Sulfate) as a Significant Research Target

Demethylwedelolactone is a naturally occurring coumestan primarily isolated from Eclipta alba and Wedelia species. sigmaaldrich.comcymitquimica.com It has demonstrated a range of biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects. sigmaaldrich.comnih.gov Notably, it has been identified as a potent inhibitor of trypsin and shows activity against breast cancer cell motility and invasion. medchemexpress.comtargetmol.com

The sulfated form, specifically Demethylwedelolactone 3-sulfate, is a key metabolite of the parent compound. nih.gov In the body, foreign compounds like phytoestrogens often undergo Phase II metabolic reactions, such as sulfation, to increase their water solubility and facilitate their excretion. nih.govyoutube.com Therefore, Demethylwedelolactone (Sulfate) is a significant research target, not necessarily for its own direct therapeutic effects, but as a crucial piece in understanding the pharmacokinetics and metabolic fate of Demethylwedelolactone.

The study of Demethylwedelolactone (Sulfate) is essential for several reasons:

Analytical Standards: Purified Demethylwedelolactone (Sulfate) serves as a critical analytical reference standard for accurately detecting and quantifying the metabolism of Demethylwedelolactone in in vitro and in vivo studies. hpc-standards.com

The chemical properties of Demethylwedelolactone and its sulfated form are summarized below.

PropertyDemethylwedelolactoneDemethylwedelolactone (Sulfate)
Synonyms Norwedelolactone, 1,3,8,9-TetrahydroxycoumestanDemethylwedelolactone 3-sulfate
Molecular Formula C₁₅H₈O₇C₁₅H₈O₁₀S
Molecular Weight 300.22 g/mol 380.28 g/mol
Botanical Source Eclipta prostrata L.Eclipta prostrata L.
CAS Number 6468-55-91318240-80-0

Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.comnih.gov

Detailed research on the parent compound, Demethylwedelolactone, provides the foundation for the importance of its sulfate (B86663) metabolite.

Research AreaKey Findings for Demethylwedelolactone
Enzyme Inhibition Potent trypsin inhibitor with an IC₅₀ of 3.0 μM. medchemexpress.com
Anti-Cancer Activity Suppresses motility and invasion of MDA-MB-231 breast cancer cells. sigmaaldrich.com
Anti-Inflammatory Attenuates inflammation induced by cigarette smoke extract by blocking autophagy flux in respiratory epithelial cells. sigmaaldrich.com
Hepatoprotective Along with wedelolactone, known for liver-protective properties. nih.gov

These findings underscore the therapeutic potential of Demethylwedelolactone and, by extension, highlight the necessity of studying its metabolic pathways, in which Demethylwedelolactone (Sulfate) plays a central role.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8O10S B3027529 Demethylwedelolactone Sulfate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,8,9-trihydroxy-6-oxo-[1]benzofuro[3,2-c]chromen-3-yl) hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O10S/c16-7-3-6-10(4-8(7)17)23-14-12(6)15(19)24-11-2-5(25-26(20,21)22)1-9(18)13(11)14/h1-4,16-18H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQCOGFAQDXAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Biosynthetic Considerations of Demethylwedelolactone Sulfate

Natural Occurrence and Isolation from Botanical Sources

Demethylwedelolactone (B190455) and its sulfate (B86663) have been identified and isolated from several plant species, most notably from the genus Eclipta and Wedelia. The extraction and isolation processes are crucial for obtaining pure compounds for structural elucidation and further research.

Isolation from Eclipta prostrata (L.) L. and Eclipta alba

Eclipta prostrata, also known as Eclipta alba, is a well-known source of demethylwedelolactone. medchemexpress.comnih.govcaymanchem.com The isolation of demethylwedelolactone from this plant has been a key area of phytochemical research. Various extraction techniques have been developed and optimized to quantify the presence of demethylwedelolactone and the related compound, wedelolactone (B1682273).

High-Performance Liquid Chromatography (HPLC) methods have been established for the quantitative analysis of these coumestans in different parts of the plant. informaticsjournals.co.inresearchgate.net Studies have shown that the concentration of these compounds can vary between the leaves and stems. For instance, one study found that the highest concentration of wedelolactone was in the leaves, while the highest concentration of demethylwedelolactone was found in the stems of Eclipta alba. researchgate.net The choice of solvent and extraction method significantly impacts the yield of these compounds. researchgate.net For example, a patented method for extracting wedelolactone from Eclipta prostrata involves an initial alcohol extraction to remove certain impurities, followed by extraction with ethyl acetate. google.com

The sulfated form, Demethylwedelolactone (Sulfate), has also been reported as a constituent of Eclipta prostrata. biorlab.com

Table 1: Reported Occurrences of Demethylwedelolactone and its Sulfate

CompoundPlant Source(s)Reference(s)
DemethylwedelolactoneEclipta prostrata (Eclipta alba) medchemexpress.comnih.govcaymanchem.comneist.res.in
Demethylwedelolactone (Sulfate)Eclipta prostrata biorlab.com

Presence in Wedelia calendulacea and Related Genera

Demethylwedelolactone is also found in Wedelia calendulacea. caymanchem.comneist.res.in Research dating back to the 1950s identified wedelolactone as a constituent of this plant. rsc.orgrsc.org Subsequent studies have confirmed the presence of both wedelolactone and demethylwedelolactone in this species. caymanchem.com These coumestans are considered to be among the main active principles of both Eclipta alba and Wedelia calendulacea. caymanchem.com The genus Wedelia is recognized as a source of these bioactive compounds. nih.gov

Hypothesized Biosynthetic Pathways and Precursors to Demethylwedelolactone (Sulfate)

The biosynthesis of coumestans, including demethylwedelolactone, is a complex process that is not yet fully elucidated. However, significant progress has been made in understanding the general pathways and the enzymes likely involved.

Proposed Enzymatic Steps in Coumestan (B1194414) Biosynthesis

Coumestans are derived from the phenylpropanoid pathway, which is a major route for the synthesis of a wide variety of plant secondary metabolites. researchgate.net They are considered to be oxidation products of pterocarpans. wikipedia.org The biosynthesis of coumestans is believed to involve a series of enzymatic reactions.

The general coumestan biosynthesis pathway is thought to proceed from isoflavones. researchgate.net Key steps involve hydroxylations and cyclizations catalyzed by various enzymes, including cytochrome P450 monooxygenases. researchgate.net While the complete pathway to demethylwedelolactone has not been definitively established, it is hypothesized to follow the general route of coumestan formation. The precursor to many coumestans is daidzein. researchgate.net

Table 2: Key Enzyme Classes in Coumestan Biosynthesis

Enzyme ClassProposed FunctionReference(s)
Cytochrome P450 MonooxygenasesHydroxylation reactions researchgate.net
Isoflavone ReductaseReduction of isoflavones researchgate.net
Pterocarpan (B192222) SynthaseFormation of the pterocarpan skeleton researchgate.net

The formation of the sulfate conjugate, Demethylwedelolactone (Sulfate), would involve a subsequent sulfation step, a common modification of secondary metabolites in plants.

Influence of Environmental Factors on Natural Production

The production of secondary metabolites in plants, including coumestans, is often influenced by environmental factors. Both biotic (e.g., microbial interactions) and abiotic (e.g., stress conditions) factors can modulate the synthesis of these compounds. frontiersin.org For example, coumestrol, another coumestan, is known to accumulate in soybean roots in response to abiotic and biotic stresses. frontiersin.org It is plausible that similar environmental cues could affect the production of demethylwedelolactone in Eclipta and Wedelia species. Wound stress, for instance, has been shown to lead to the accumulation of wedelolactone and its biosynthetic transcripts. researchgate.net However, specific studies detailing the direct impact of environmental factors on demethylwedelolactone and its sulfate production are limited.

Synthetic Methodologies for Demethylwedelolactone Sulfate and Its Analogues

Total Synthesis Approaches to Demethylwedelolactone (B190455)

The complete chemical synthesis of demethylwedelolactone from simple, commercially available starting materials has been achieved through various innovative routes. These total synthesis approaches provide access to the core coumestan (B1194414) structure.

A notable and efficient total synthesis of demethylwedelolactone has been developed utilizing a combination of copper-mediated/palladium(0)-catalyzed cross-coupling and an oxidative cyclization as key steps. doi.orgresearchgate.net This strategy offers high yields and a concise route to the natural product.

The synthesis commences with commercially available phloroglucinol. doi.orgresearchgate.net A key transformation is the Liebeskind-Srogl cross-coupling, a Cu-mediated/Pd(0)-catalyzed reaction, to form the crucial aryl-aryl bond that constitutes the backbone of the coumestan skeleton. This reaction couples a substituted bromocoumarin with an organostannane. doi.org The addition of a copper co-catalyst is critical for the success of this coupling with sterically demanding substrates. doi.org

Alternative synthetic strategies for related coumestans often employ a convergent approach, which involves the synthesis of separate fragments of the molecule that are then joined together in the later stages. While not explicitly detailed for demethylwedelolactone itself, a convergent synthesis for the closely related wedelolactone (B1682273) has been described and is applicable. This approach utilizes key palladium-catalyzed reactions, such as the Sonogashira cross-coupling and a carbonylative annulation, to construct the core structure. nih.gov

Another potential alternative route involves the biomimetic synthesis of tetrahydro coumestan derivatives from 4-hydroxycoumarins and cyclohexanone (B45756) derivatives, followed by a dehydrogenation step using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the aromatic coumestan core. rsc.org This two-step process has been successfully applied to the synthesis of other naturally occurring coumestans. rsc.org These convergent strategies offer flexibility and can be adapted for the synthesis of a variety of demethylwedelolactone analogues by modifying the initial building blocks.

Strategies for the Synthesis of Demethylwedelolactone (Sulfate) Derivatives and Analogues

The synthesis of derivatives and analogues of demethylwedelolactone, including its sulfated form, is essential for exploring structure-activity relationships and modulating the compound's properties.

Modification of the demethylwedelolactone core structure can be achieved through various chemical reactions targeting the hydroxyl groups. These modifications can include methylation, alkylation, and other functionalizations to produce a library of analogues. For instance, coumestan derivatives with different substitution patterns on the A and D rings have been synthesized to investigate their biological activities. nih.govresearchgate.netresearchgate.net

The synthesis of these analogues often starts from a common intermediate, such as a protected form of demethylwedelolactone, or by carrying through the total synthesis with modified building blocks. For example, the hydroxyl groups of coumestans can be reacted with reagents like dimethyl sulfate (B86663) or various alkyl halides in the presence of a base to yield the corresponding methoxy (B1213986) or alkoxy derivatives. psu.edu These modifications can influence the compound's solubility, lipophilicity, and interaction with biological targets.

While the direct chemical synthesis of demethylwedelolactone sulfate is not extensively documented in the literature, its preparation can be inferred from established methods for the sulfation of polyphenols. Sulfation is a key metabolic reaction (Phase II biotransformation) that generally increases the water solubility of compounds. mdpi.comacs.org

Chemical sulfation of phenolic compounds is commonly achieved using sulfur trioxide complexes, such as the SO₃-pyridine or SO₃-triethylamine complex. mdpi.com A more recent method employs the SO₃-tributylamine complex. mdpi.com These reagents react with the hydroxyl groups of the polyphenol to form the corresponding sulfate esters. The reaction conditions, such as solvent and temperature, need to be carefully controlled to achieve selective sulfation, especially in a molecule with multiple hydroxyl groups like demethylwedelolactone.

Another approach is the use of chlorosulfonic acid in pyridine, a common method for preparing sulfated polysaccharides that can be adapted for smaller molecules. mdpi.com The degree of sulfation can be controlled by the reaction conditions and the stoichiometry of the sulfating agent. nih.gov

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful tool for the synthesis of complex molecules like demethylwedelolactone and its derivatives. nih.govnih.gov

For the synthesis of sulfated analogues, a chemoenzymatic approach using sulfotransferases (SULTs) is particularly attractive. acs.orgnih.gov Bacterial aryl sulfotransferases (ASTs) that are independent of the common cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) have been shown to be effective for the sulfation of a variety of polyphenols and flavonoids. acs.orgnih.gov These enzymes can offer high regioselectivity, which is difficult to achieve through purely chemical methods. This approach would involve incubating demethylwedelolactone with a suitable aryl sulfotransferase and a sulfate donor. acs.orgnih.gov

Biotransformation pathways are the metabolic processes that a compound undergoes in a biological system. For coumestans like demethylwedelolactone, these pathways are important for their bioavailability and biological activity. Coumestans are themselves metabolites of other phytoestrogens, such as isoflavones, formed through oxidation. frontiersin.org

In vivo, demethylwedelolactone is expected to undergo Phase I and Phase II metabolism. longdom.orgtaylorandfrancis.com Phase I reactions may involve hydroxylation, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. longdom.orgtaylorandfrancis.com Sulfation is a major Phase II conjugation reaction, catalyzed by sulfotransferases. Therefore, this compound is a likely metabolite of demethylwedelolactone in vivo. Other potential biotransformations include glucuronidation and methylation. taylorandfrancis.com The study of these pathways often involves incubating the parent compound with liver microsomes or other enzyme preparations and analyzing the resulting metabolites. nih.gov

Molecular and Cellular Mechanisms of Action of Demethylwedelolactone Sulfate

Modulation of Intracellular Signaling Cascades

Demethylwedelolactone (B190455) and its related compounds exert their effects by interacting with complex intracellular signaling networks that are crucial for cellular processes like inflammation, proliferation, and metabolism.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. While direct studies on Demethylwedelolactone (Sulfate) are not available, its related compound, wedelolactone (B1682273), has been shown to be a potent inhibitor of this pathway.

Research indicates that wedelolactone can suppress the activation of NF-κB. cabidigitallibrary.org This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By inhibiting IκBα degradation, wedelolactone prevents the translocation of the active p65 subunit of NF-κB into the nucleus. nih.gov This, in turn, blocks the transcription of pro-inflammatory genes.

For instance, in human renal mesangial cells, wedelolactone was found to inhibit lipopolysaccharide (LPS)-induced proliferation by regulating key components of the NF-κB signaling pathway. nih.gov Furthermore, in a model of osteoarthritis, wedelolactone was observed to mitigate inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway, with molecular docking studies suggesting a direct binding interaction with the NF-κB complex. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the MEK/ERK pathway, are critical for transmitting extracellular signals to the nucleus, thereby regulating cell proliferation, differentiation, and survival. nih.govmdpi.com The Ras-Raf-MEK-ERK pathway is a key signaling cascade within this system. youtube.comyoutube.com

Currently, there is a lack of direct scientific evidence detailing the interaction of Demethylwedelolactone (Sulfate) or Demethylwedelolactone with the MAPK/ERK pathway. However, studies on the related compound wedelolactone have provided some initial insights. In one study, wedelolactone did not show a significant effect on IL-6-induced phosphorylation of ERK. nih.gov In contrast, another study on melanoma cells demonstrated that wedelolactone could suppress cell proliferation and migration through the AKT and AMPK signaling pathways, which can sometimes cross-talk with the MAPK pathway, although the direct effect on MEK/ERK was not the focus. nih.gov Further research is required to fully elucidate the regulatory role of Demethylwedelolactone and its derivatives on the MAPK signaling cascade.

The AMP-activated protein kinase (AMPK) and Peroxisome Proliferator-activated Receptor α (PPARα) are master regulators of cellular energy metabolism. The interplay between these two pathways is crucial for maintaining metabolic homeostasis.

While specific data on Demethylwedelolactone (Sulfate) is unavailable, extensive research on wedelolactone has demonstrated its ability to modulate the AMPK/PPARα pathway. Studies have shown that wedelolactone can up-regulate the protein levels of both AMPK and PPARα in HepG2 cells. plos.orgresearchgate.net This activation of AMPK and increased expression of PPARα contribute to the regulation of lipid metabolism. plos.orgplos.org

Furthermore, wedelolactone has been found to promote adipose browning and enhance energy expenditure through the SIRT1/AMPK/PPARα pathway, highlighting its potential in addressing obesity-related metabolic disorders. nih.gov In melanoma cells, wedelolactone-induced activation of AMPK was linked to the induction of the cell cycle inhibitor p21. nih.gov These findings underscore the significant role of wedelolactone in modulating this critical metabolic signaling nexus.

The Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key player in the immune response, inflammation, and cell proliferation. nih.govmdpi.com Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. nih.gov

The influence of Demethylwedelolactone (Sulfate) on this pathway has not been reported. However, research on wedelolactone has revealed its potential to modulate IL-6/STAT3 signaling. In a study on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in rats, wedelolactone treatment led to a significant decrease in the release of IL-6 and STAT3, suggesting that its anti-inflammatory effects are mediated, at least in part, through the inhibition of the IL-6/STAT3 pathway. nih.gov

Conversely, another study investigating the effects of wedelolactone on interferon-γ signaling in HepG2 cells found that it did not have an obvious effect on IL-6-induced STAT3 phosphorylation. nih.gov However, in the same study, wedelolactone was shown to enhance IFN-γ-induced STAT1 phosphorylation by inhibiting its dephosphorylation. nih.gov This suggests that the effect of wedelolactone on STAT signaling may be context-dependent and specific to the activating cytokine.

Enzyme Inhibition and Molecular Target Identification

A key aspect of the molecular mechanism of Demethylwedelolactone involves its ability to directly interact with and inhibit specific enzymes.

Demethylwedelolactone has been identified as a potent inhibitor of the serine protease, trypsin. In vitro bioassays have demonstrated its significant trypsin inhibitory activity. medchemexpress.com The half-maximal inhibitory concentration (IC50) for Demethylwedelolactone has been reported to be 3.0 μM. medchemexpress.com The related compound, wedelolactone, also exhibits potent trypsin inhibitory activity.

Table 1: Trypsin Inhibitory Activity of Demethylwedelolactone and Wedelolactone

Compound IC50 (μg/mL) IC50 (μM)
Demethylwedelolactone 3.0 3.0 medchemexpress.com

Note: The IC50 values are based on in vitro trypsin inhibition bioassays.

Table 2: List of Compounds Mentioned

Compound Name
Demethylwedelolactone (Sulfate)
Demethylwedelolactone
Wedelolactone
Nuclear Factor-kappa B (NF-κB)
IκBα
p65
Mitogen-Activated Protein Kinase (MAPK)
MEK
ERK
AMP-activated Protein Kinase (AMPK)
Peroxisome Proliferator-activated Receptor α (PPARα)
SIRT1
p21
Interleukin-6 (IL-6)
Signal Transducer and Activator of Transcription 3 (STAT3)
Interferon-γ (IFN-γ)
STAT1

Matrix Metalloproteinase (MMP) Activity Modulation

Demethylwedelolactone (DWEL) has been identified as a modulator of matrix metalloproteinases (MMPs), a family of enzymes critical for the degradation of the extracellular matrix. Research indicates that DWEL can reduce both the activity and the expression of specific MMPs. targetmol.com This modulation is significant as MMPs are deeply involved in processes such as tumor cell invasion and tissue remodeling. targetmol.comnih.gov

In studies involving MDA-MB-231 breast cancer cells, treatment with demethylwedelolactone led to a decrease in the activity and expression of matrix metalloproteinases. targetmol.com This inhibitory effect is believed to be connected to the compound's ability to block specific signaling pathways, including the IκB-α/NFκB and MEK/ERK pathways, which are known to regulate MMP expression. targetmol.com By downregulating these enzymes, demethylwedelolactone interferes with the breakdown of the extracellular matrix, a key step in cancer cell invasion. targetmol.comnih.gov

Target Enzyme FamilySpecific ActionCellular ContextAssociated Signaling Pathways
Matrix Metalloproteinases (MMPs)Reduced activity and expressionMDA-MB-231 breast cancer cellsIκB-α/NFκB, MEK/ERK

Investigation of Other Potential Enzyme Targets

Beyond its effects on MMPs, demethylwedelolactone has been shown to target other enzyme systems. Notably, it is a potent inhibitor of trypsin, a serine protease. targetmol.commedchemexpress.com Studies have determined its half-maximal inhibitory concentration (IC50) against trypsin to be 3.0 μM. targetmol.commedchemexpress.com This finding highlights a broader enzymatic inhibitory profile for the compound. The sulfate form, Demethylwedelolactone Sulfate, is recognized as a coumestan (B1194414) compound derived from Eclipta prostrata L. medchemexpress.comtargetmol.com While the activity of the sulfate and non-salt forms are generally consistent in biological experiments, their physical properties like solubility may differ. targetmol.com

Enzyme TargetTypeInhibitory Concentration (IC50)Source
TrypsinSerine Protease3.0 μM targetmol.commedchemexpress.com

Impact on Cellular Processes and Gene Expression

Regulation of Cell Motility and Invasion

Consistent with its modulation of MMPs, demethylwedelolactone demonstrates a significant impact on cellular motility and invasion, particularly in cancer models. Research has shown that DWEL effectively suppresses the motility and invasion of highly invasive MDA-MB-231 breast cancer cells. targetmol.commedchemexpress.com Furthermore, it has been observed to inhibit the anchorage-independent growth of these cells, a hallmark of transformed cells. targetmol.com In animal models, derivatives of demethylwedelolactone were found to inhibit lung metastasis of these same breast cancer cells, underscoring the compound's potential to interfere with the metastatic cascade. medchemexpress.com

Cellular ProcessCell LineIn Vitro/In VivoObserved Effect
Cell MotilityMDA-MB-231In VitroSuppressed
Cell InvasionMDA-MB-231In VitroSuppressed
Anchorage-Independent GrowthMDA-MB-231In VitroInhibited
Lung MetastasisMDA-MB-231In Vivo (Nude Mice)Inhibited (by derivatives)

Transcriptomic and Proteomic Profiling of Cellular Responses

Transcriptomic analysis provides a broad view of the changes in gene expression within a cell in response to a compound. Studies using liver-specific transcriptomics in zebrafish models of non-alcoholic fatty liver disease (NAFLD) have revealed distinct gene expression patterns resulting from treatment with demethylwedelolactone compared to its related compound, wedelolactone. nih.gov While proteomic and metabolomic studies can offer a comprehensive view of cellular metabolism, current research suggests that the metabolic state of a cell cannot always be predicted solely from gene expression data. nih.gov Integrating these different "omic" approaches is necessary to build a complete picture of a compound's effect. nih.gov

In the context of sulfur metabolism, transcriptomic profiling in plants has shown that sulfate availability can globally affect multiple metabolic pathways, including the regulation of genes involved in sulfur transport and assimilation. nih.gov While not directly studying this compound, this research illustrates the principle of how sulfated compounds can participate in and influence broad metabolic networks.

Influence on Steroid Biosynthesis and Fatty Acid Metabolism

The influence of demethylwedelolactone on lipid metabolism has been investigated, particularly in the context of liver health. Integrated spatial metabolomics and transcriptomics have been used to explore its effects on NAFLD. nih.gov These studies showed that while both wedelolactone (WEL) and demethylwedelolactone (DWEL) improved liver function and reduced fat accumulation, the primary mechanisms appeared to differ. nih.gov

The research identified that the regulation of steroid biosynthesis and fatty acid metabolism was a key mechanism for the therapeutic effects of WEL, but not for DWEL. nih.gov Specifically, WEL was found to suppress these pathways by regulating related genes such as ebp and dgat2, an effect not attributed to demethylwedelolactone in the same study. nih.gov This highlights a divergence in the primary mechanisms of action between these two closely related coumarins, even as both show hepatoprotective effects.

Metabolic PathwayCompoundEffect on PathwayKey Regulated GenesModel System
Steroid BiosynthesisWedelolactone (WEL)SuppressedebpTAA-induced NAFLD in Zebrafish
Steroid BiosynthesisDemethylwedelolactone (DWEL)Not identified as a primary mechanismNot identifiedTAA-induced NAFLD in Zebrafish
Fatty Acid MetabolismWedelolactone (WEL)Suppresseddgat2TAA-induced NAFLD in Zebrafish
Fatty Acid MetabolismDemethylwedelolactone (DWEL)Not identified as a primary mechanismNot identifiedTAA-induced NAFLD in Zebrafish

Preclinical Research Models for Demethylwedelolactone Sulfate

In Vitro Cellular Research Models

Studies on Anti-Invasive Growth in Breast Cancer Cell Lines

Demethylwedelolactone (B190455) (DWEL), a naturally occurring coumestan (B1194414), has been the subject of research regarding its potential anti-cancer properties, particularly its effects on the invasive growth of breast cancer cells. In vitro studies utilizing human breast cancer cell lines, such as the highly invasive MDA-MB-231, have provided significant insights into the compound's mechanisms of action.

Research has demonstrated that both wedelolactone (B1682273) (WEL) and DWEL can inhibit the anchorage-independent growth of MDA-MB-231 cells. nih.gov Furthermore, these compounds have been shown to suppress cell motility and invasion, which are critical processes in cancer metastasis. nih.govresearchgate.net The anti-invasive effects of DWEL are attributed to its ability to reduce the activity and expression of matrix metalloproteinases (MMPs). nih.govresearchgate.net This reduction is achieved by blocking key signaling pathways, including the IκB-α/NFκB and MEK/ERK pathways. nih.gov

Notably, some studies suggest that demethylwedelolactone may be an even more potent antitumor agent than wedelolactone itself. researchgate.net It has been observed to inhibit the growth and invasion of MDA-MB-231 cells and downregulate MMPs by affecting the phosphorylation of focal adhesion kinase (FAK), extracellular signal-regulated kinase (ERK), and IκB-α. researchgate.net

Interactive Table: Research Findings on Demethylwedelolactone in Breast Cancer Cell Lines

Cell Line Compound Key Findings Signaling Pathways Implicated
MDA-MB-231 Demethylwedelolactone (DWEL) Inhibited anchorage-independent growth, suppressed cell motility and invasion, reduced MMP activity and expression. nih.govresearchgate.net IκB-α/NFκB, MEK/ERK nih.gov

Assessment of Hepatoprotective Effects in Hepatic Cell Cultures (e.g., HepG2 cells)

The human liver carcinoma cell line, HepG2, is a widely used in vitro model to assess the potential hepatoprotective effects of various compounds against toxin-induced liver damage. In this context, studies involving HepG2 cells are crucial for evaluating the ability of substances to protect liver cells from injury.

Typically, in these assays, liver damage is induced by exposing the HepG2 cells to a hepatotoxic agent, such as carbon tetrachloride (CCl4) or acetaminophen (B1664979) (APAP). nih.govnih.gov The protective effect of a test compound is then evaluated by its ability to mitigate the toxic effects. Key parameters measured include cell viability, and the levels of liver enzymes such as aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH), and markers of oxidative stress like malondialdehyde (MDA). nih.govresearchgate.net

While specific studies on demethylwedelolactone sulfate's hepatoprotective effects in HepG2 cells are not extensively detailed in the provided results, the methodology is well-established. For instance, in studies with other natural compounds, a dose-dependent increase in the percentage of viable HepG2 cells after exposure to a toxin is a key indicator of hepatoprotective activity. nih.gov A significant decrease in the levels of AST, LDH, and MDA, along with the prevention of the depletion of total antioxidant capacity (TAOxC), are also important markers of protection. nih.gov

Anti-Inflammatory Cellular Assays

Cellular assays are instrumental in investigating the anti-inflammatory potential of compounds like demethylwedelolactone sulfate (B86663). These assays often utilize immune cells, such as macrophages (e.g., RAW 264.7 cell line), stimulated with an inflammatory agent like lipopolysaccharide (LPS).

The anti-inflammatory effects are typically assessed by measuring the production of pro-inflammatory mediators. For example, research on other compounds has shown the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated macrophages. nih.govnih.gov

Furthermore, the investigation of signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) pathway, is a common approach. nih.gov Some compounds exert their anti-inflammatory effects by downregulating the transcriptional activity of NF-κB. nih.gov Another mechanism can involve the modulation of other cellular targets, like thioredoxin reductase 1 (TXNRD1), which can contribute to the regulation of inflammation. nih.gov

Investigations into Other Relevant Cell-Based Bioassays

Beyond the specific assays for anti-cancer, hepatoprotective, and anti-inflammatory activities, a variety of other cell-based bioassays are employed to understand the broader biological effects of chemical compounds. nih.gov These assays are often conducted in high-throughput screening (HTS) formats using 96- or 384-well plates to efficiently test numerous compounds. nih.gov

An important aspect of these in vitro assays is the accurate determination of the freely dissolved concentration (C free) of the test compound in the assay medium. nih.gov This is crucial for obtaining biologically relevant data and for in vitro-to-in vivo extrapolation. nih.gov Techniques like solid-phase microextraction (SPME) have been developed to measure C free in these assay formats. nih.gov

Such cell-based bioassays can be designed to investigate a wide range of cellular processes, including cell proliferation, apoptosis (programmed cell death), and the modulation of specific cellular receptors or enzymes. For example, studies have utilized 3D cell cultures to better mimic the in vivo tumor environment and have found that this can potentiate the anti-tumor effects of certain compounds on breast cancer cells. elifesciences.org These assays can reveal mechanisms of action such as cell cycle arrest and the induction of apoptosis through the modulation of proteins like BCL2 and BAX. elifesciences.org

In Vivo Animal Research Models

Inhibition of Lung Metastasis in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research, particularly for studying metastasis. To investigate the effect of compounds on lung metastasis, a common approach is to use a breast cancer xenograft model.

In a typical study, human breast cancer cells, such as MDA-MB-231, are injected into the mammary fat pad of nude mice. nih.gov As the primary tumor grows, it can spontaneously metastasize to distant organs, most commonly the lungs. Treatment with a test compound, such as demethylwedelolactone (DWEL), allows researchers to assess its ability to inhibit this metastatic process. nih.gov

Studies have shown that DWEL can suppress the metastasis and lung colonization of MDA-MB-231 tumor cells in nude mice. nih.gov This in vivo anti-metastatic activity corroborates the in vitro findings on the inhibition of cell invasion and motility. nih.govresearchgate.net The reduction in the number and size of lung tumor nodules is a key endpoint in these studies. nih.gov Successful inhibition of metastasis often leads to an increased life span of the treated animals. nih.gov

Other research using different cancer models, such as the 4T1 orthotopic syngeneic mouse model of mammary adenocarcinoma, has also demonstrated the potential of therapeutic interventions to inhibit lung metastasis. nih.gov These studies often investigate the role of the tumor microenvironment, including angiogenesis and immune cell infiltration, in the metastatic process. nih.gov

Interactive Table: In Vivo Research Findings on Demethylwedelolactone

Animal Model Cancer Cell Line Compound Key Findings

Studies in Non-Alcoholic Fatty Liver Disease (NAFLD) Models (e.g., zebrafish)

A comprehensive search of scientific literature did not yield any studies on the use of Demethylwedelolactone (Sulfate) in preclinical models of Non-Alcoholic Fatty Liver Disease (NAFLD), including the zebrafish model. While zebrafish are a well-established model for studying liver steatosis and NAFLD due to their genetic and physiological similarities to humans, research has not yet extended to the evaluation of this specific sulfated compound.

Anti-Inflammatory and Immunomodulatory Evaluations in Murine Systems

There is no available scientific literature detailing the evaluation of Demethylwedelolactone (Sulfate) for its anti-inflammatory or immunomodulatory properties in murine (mouse or rat) models. Although related compounds have shown some anti-inflammatory activity, specific data on the sulfated form's effects on inflammatory pathways, cytokine production, or immune cell function in these systems are absent from the current body of research.

Other Relevant Animal Models for Disease Pathophysiology Research

No preclinical studies using other relevant animal models to investigate the therapeutic potential of Demethylwedelolactone (Sulfate) for any disease pathophysiology have been found in the public domain. The isolation of this compound from Eclipta prostrata has been reported, indicating its natural occurrence. However, its biological activities and potential therapeutic effects remain to be elucidated through dedicated preclinical research.

Advanced Analytical Methodologies in Demethylwedelolactone Sulfate Research

Research-Scale Extraction and Purification Techniques

The initial isolation of Demethylwedelolactone (B190455) from its natural sources, primarily plants like Eclipta alba, is a critical first step that dictates the quality and quantity of the compound available for research.

Optimized Solvent-Based Extraction Procedures

The choice of solvent and extraction method is paramount for maximizing the yield of Demethylwedelolactone. Research has shown that solvent polarity and the specific plant part being processed significantly influence extraction efficiency.

Quantitative High-Performance Liquid Chromatography (HPLC) analyses have demonstrated that methanolic extraction using a Soxhlet apparatus can yield the highest concentrations of Demethylwedelolactone (DWL) from the stems of Eclipta alba (0.395% w/w of dry stem), while the highest concentration of its parent compound, wedelolactone (B1682273) (WL), was found in the leaves (1.152% w/w of dry leaf) researchgate.net. Comparatively, a water:ethanol extraction of the whole plant yielded 0.184% w/w of DWL researchgate.net.

Advanced methods such as ultra-high-pressure-assisted extraction have also been optimized. One study identified 80% aqueous methanol (B129727) as the optimal solvent, which, when combined with specific pressure and time parameters, provides an efficient extraction of coumestans, including demethylwedelolactone derivatives mdpi.com. Other conventional methods explored for these compounds include solid-liquid extraction, maceration-percolation, and heat reflux extraction, each with varying yields depending on the solvent system (e.g., petroleum ether-water, methanol, ethanol) and operating conditions mdpi.com.

Table 1: Comparison of Extraction Methods and Solvents for Demethylwedelolactone (DWL) and Wedelolactone (WL)
Extraction MethodSolvent SystemPlant PartCompoundYield (% w/w of dry plant)Reference
SoxhletMethanolStemsDWL0.395% researchgate.net
SoxhletMethanolLeavesWL1.152% researchgate.net
PercolationWater:Ethanol (7:3)Whole PlantDWL0.184% researchgate.net
Ultra-High-Pressure80% Aqueous MethanolAerial PartsIsodemethylwedelolactone0.07 mg/g (0.007%) mdpi.com

Advanced Chromatographic Separation for Compound Purity and Yield (e.g., HPLC, UPLC)

Following crude extraction, chromatographic techniques are essential for isolating Demethylwedelolactone from a complex mixture of phytochemicals to achieve the high purity required for research.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and quantitative analysis of Demethylwedelolactone. Reverse-phase HPLC methods, often utilizing C8 or C18 columns, have been successfully developed. A typical isocratic method might use a mobile phase consisting of a mixture of methanol, water, and an acid like acetic or orthophosphoric acid scielo.brscielo.br. For instance, a rapid HPLC-Photo Diode Array (PDA) method achieved separation on a C18 column with a mobile phase of methanol:water:acetic acid (95:5:0.04) scielo.brscielo.br. Such methods are validated for precision, accuracy, and reproducibility, ensuring reliable quantification researchgate.net.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times nih.gov. A UPLC method developed for the parent compound, wedelolactone, used a C18 column with a gradient mobile phase of methanol-water containing 0.5% acetic acid, demonstrating the enhanced capabilities of this technique for analyzing coumestans nih.gov.

For purification on a larger scale, high-speed counter-current chromatography (HSCCC) has been employed. This technique, which is a form of liquid-liquid chromatography, avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. One successful HSCCC separation used a two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v) to purify demethylwedelolactone derivatives to greater than 95% purity in a single step mdpi.com.

Table 2: Examples of Chromatographic Conditions for Demethylwedelolactone and Related Compounds
TechniqueStationary Phase (Column)Mobile Phase / Solvent SystemPurity AchievedReference
HPLC-PDAC18Methanol:Water:Acetic Acid (95:5:0.04)N/A (Quantitative) scielo.brscielo.br
RP-HPLCC80.1% v/v Orthophosphoric acid and AcetonitrileN/A (Quantitative) researchgate.net
UPLCKromasil C18Methanol-Water with 0.5% Acetic Acid (Gradient)N/A (Pharmacokinetic) nih.gov
HSCCCLiquid-LiquidPetroleum ether-Ethyl acetate-Methanol-Water (3:7:5:5, v/v)>95% mdpi.com

Spectroscopic Characterization and Quantitative Analysis in Research Settings

Once purified, the identity and structure of Demethylwedelolactone (Sulfate) must be unequivocally confirmed, and its concentration accurately measured. Spectroscopic methods are the gold standard for this purpose.

High-Resolution Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS) for Identification and Quantification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident identification of Demethylwedelolactone and its metabolites. The molecular formula for Demethylwedelolactone is C₁₅H₈O₇, with a calculated molecular weight of approximately 300.22 g/mol nih.gov. Its sulfated form, Demethylwedelolactone Sulfate (B86663), has a molecular formula of C₁₅H₈O₁₀S.

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are invaluable for analyzing complex biological samples. These systems couple the separation power of LC with the detection specificity and sensitivity of MS. In metabolic studies, HPLC-HR-MS/MS has been used to identify phase II metabolites of Demethylwedelolactone. Research has shown that Demethylwedelolactone can be conjugated with a sulfate group, a process known as sulfation. This metabolic transformation is confirmed by detecting a mass shift corresponding to the addition of a sulfonic acid group (SO₃). The resulting Demethylwedelolactone Sulfate is then identified by its exact molecular weight and characteristic fragmentation patterns in the MS/MS analysis.

Table 3: Mass Spectrometry Data for Demethylwedelolactone and its Sulfated Form
CompoundMolecular FormulaMolecular Weight (g/mol)Observed Ion (e.g., [M-H]⁻)Notes
DemethylwedelolactoneC₁₅H₈O₇300.22299.0560 (for parent Wedelolactone)Identification via HRMS
This compoundC₁₅H₈O₁₀S380.28N/AIdentified as a Phase II metabolite

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of organic compounds. Through various NMR experiments, such as ¹H NMR (proton), ¹³C NMR (carbon-13), and 2D techniques (e.g., COSY, HSQC), the connectivity of atoms within the Demethylwedelolactone molecule can be mapped out.

¹H NMR provides information about the chemical environment and number of protons, while ¹³C NMR reveals the types of carbon atoms present (e.g., aromatic, carbonyl). The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J), measured in Hertz (Hz), are unique to the molecule's structure. For complex molecules like Demethylwedelolactone, 2D NMR is often required to assign all proton and carbon signals unambiguously. The structural identity of isolated Demethylwedelolactone is typically confirmed by comparing its acquired NMR spectral data with data reported in scientific literature researchgate.net. Public databases like PubChem also curate and provide reference spectra for such compounds nih.gov.

Table 4: Key Spectroscopic Techniques for Structural Elucidation
NMR ExperimentInformation Obtained
¹H NMRProvides data on the number, environment, and connectivity of hydrogen atoms.
¹³C NMRProvides data on the number and type of carbon atoms in the molecular skeleton. nih.gov
2D NMR (COSY, HSQC, HMBC)Establishes correlations between atoms to confirm the final molecular structure.

UV-Vis Spectroscopy for Spectrophotometric Quantification

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and widely used technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum mdpi.com. Demethylwedelolactone, like other coumestans, possesses a conjugated system of double bonds, which allows it to absorb UV light.

The parent compound, wedelolactone, exhibits a characteristic absorption maximum (λmax) at approximately 351 nm phcog.com. This specific wavelength can be used to quantify the compound in solution based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The method is validated by establishing a linearity range where this proportionality holds true. For wedelolactone, the linearity range has been reported as 1-10 µg/mL phcog.com. This spectrophotometric method is valuable for routine quality control and for determining the concentration of the compound in various extracts and purified samples phcog.com.

Table 5: UV-Vis Spectroscopic Data for Wedelolactone
ParameterValueReference
Absorption Maximum (λmax)~351 nm phcog.com
Linearity Range1-10 µg/mL phcog.com

Chromatographic Analysis of Demethylwedelolactone (Sulfate) and its Metabolites

Chromatographic techniques are fundamental in the analysis of Demethylwedelolactone (Sulfate), providing essential data on its purity, concentration, and the identity of its metabolites. These methods separate the compound from complex mixtures, allowing for precise quantification and characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of Demethylwedelolactone and its sulfated form. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity. researchgate.net

The purity of a Demethylwedelolactone (Sulfate) sample can be determined by analyzing its chromatogram for the presence of extraneous peaks, which may correspond to impurities or degradation products. For content analysis, the peak area of the compound is compared against a calibration curve generated from standards of known concentration. scielo.br Methods developed for related coumarins like wedelolactone and demethylwedelolactone can be adapted for the sulfated metabolite. researchgate.netresearchgate.net A photodiode array (PDA) detector is often employed to monitor the elution, allowing for spectral analysis to confirm peak identity and purity. scielo.br

Below is an interactive data table summarizing typical starting parameters for an HPLC method suitable for analyzing Demethylwedelolactone (Sulfate).

ParameterTypical SpecificationPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Stationary phase for reversed-phase separation.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% acid like formic or phosphoric acid)Elutes compounds from the column; acid improves peak shape. researchgate.net
Flow Rate 1.0 mL/minControls the speed of the separation and retention time.
Detection UV/PDA at ~351 nmDetects and quantifies the compound based on its UV absorbance. researchgate.net
Injection Volume 10-20 µLThe amount of sample introduced into the system.
Column Temp. 25-30 °CEnsures reproducible retention times.

This table represents a typical starting point for method development. Actual parameters must be optimized for the specific application.

Ion Chromatography (IC) for Sulfate Moiety Quantification

Ion Chromatography (IC) is a specialized and highly effective technique for the quantification of the sulfate moiety of Demethylwedelolactone (Sulfate). oup.com This method is the preferred choice for determining the concentration of inorganic anions like sulfate with high sensitivity and specificity. nih.govnews-medical.net The analysis is crucial for confirming the stoichiometry of the sulfation and for studying the metabolism and excretion of the compound where the sulfate group may be cleaved.

The standard IC configuration for sulfate analysis involves an anion-exchange column, a suppressor, and a conductivity detector. nih.govthermofisher.cn The anion-exchange column separates sulfate from other anions in the sample matrix. The suppressor reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the sulfate ions being measured. This results in a highly sensitive and reliable quantification. bohrium.comlongdom.org

The following interactive data table outlines a representative IC method for sulfate quantification.

ParameterTypical SpecificationPurpose
Column Anion-exchange (e.g., Dionex IonPac AS18)Separates sulfate from other anions. thermofisher.cn
Eluent Potassium Hydroxide (KOH) gradientMobile phase used to elute the anions from the column. thermofisher.cn
Suppressor Anion Self-Regenerating Suppressor (ASRS)Reduces background eluent conductivity to enhance analyte signal. thermofisher.cn
Detector Suppressed ConductivityMeasures the electrical conductivity of the separated ions for quantification. thermofisher.com
Flow Rate 0.25 - 1.0 mL/minDetermines the speed and resolution of the separation. thermofisher.cn
Sample Prep Dilution in deionized water; potential acid hydrolysis to liberate sulfate.Prepares the sample for injection and ensures compatibility with the IC system.

This table provides typical parameters. Method validation is required for specific sample matrices.

Integration of Advanced Analytical Platforms in Multi-Omics Research

The integration of advanced analytical techniques into a multi-omics framework provides a holistic understanding of the biological impact of Demethylwedelolactone (Sulfate). By combining spatial metabolomics with transcriptomics, researchers can link the distribution of the compound in tissues directly to its effects on gene expression and metabolic pathways.

Spatial Metabolomics Approaches for Tissue-Specific Distribution and Effects

Spatial metabolomics, particularly through mass spectrometry imaging (MSI), enables the visualization of the distribution of Demethylwedelolactone, its sulfated form, and other related metabolites directly within tissue sections. nih.govmaastrichtuniversity.nl Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI map the location of molecules without the need for homogenization, preserving the spatial context of the tissue architecture. researchgate.netmdpi.com

In a notable study, spatial metabolomics was used to map the biodistribution of demethylwedelolactone in a zebrafish model of non-alcoholic fatty liver disease (NAFLD). nih.gov The results successfully visualized the accumulation of the compound and its metabolites in specific organs and tissues. nih.gov This approach not only reveals where the compound is located but also allows for the simultaneous mapping of endogenous metabolites that are altered by its presence, providing direct evidence of its tissue-specific effects. researchgate.net For instance, researchers can observe changes in lipids, amino acids, and energy metabolites within the liver, correlating them with the localized concentration of Demethylwedelolactone (Sulfate). nih.gov

The table below summarizes key findings from spatial metabolomics studies on related compounds.

FindingAnalytical TechniqueImplication
Compound Distribution MALDI-MSIVisualized the accumulation of Demethylwedelolactone and its metabolites in the liver and other tissues of a zebrafish model. nih.gov
Metabolic Modulation MALDI-MSIImaged the reversal of lipid disturbances (e.g., cholesterol sulfate, fatty acids) in the liver upon treatment. researchgate.net
Tissue Segmentation Data-driven whole-body segmentationIdentified distinct tissue regions based on their unique metabolite fingerprints following compound administration. researchgate.net

Correlative Analysis with Transcriptomics for Mechanistic Pathway Mapping

To understand the mechanisms of action, spatial metabolomics data can be powerfully correlated with transcriptomics (RNA sequencing). nih.gov This integrative multi-omics approach links the observed changes in metabolite distribution to alterations in gene expression within the same tissue. nih.gov

For example, after identifying the accumulation of Demethylwedelolactone in the liver via spatial metabolomics, liver-specific transcriptome analysis can be performed. nih.gov This reveals which genes and, by extension, which cellular pathways are upregulated or downregulated in response to the compound. nih.gov By combining these datasets, researchers can construct a comprehensive map of the compound's mechanism. nih.gov A study investigating wedelolactone and demethylwedelolactone found that while both compounds ameliorated NAFLD, the integrated analysis revealed that wedelolactone's effects were primarily linked to the regulation of steroid biosynthesis and fatty acid metabolism pathways at the gene level, whereas the effects of demethylwedelolactone were more limited in these specific pathways. nih.gov This correlative analysis is critical for distinguishing the precise molecular activities of closely related compounds and their metabolites. nih.govnih.gov

The following table demonstrates how correlative analysis links multi-omics data to biological function.

Metabolomics Data (from MSI)Transcriptomics Data (from RNA-Seq)Integrated Finding / Mapped Pathway
Altered levels of cholesterol and fatty acids in the liver. researchgate.netDownregulation of genes involved in steroid biosynthesis and fatty acid elongation (e.g., ebp, dgat2). nih.govThe compound exerts its therapeutic effect by suppressing cholesterol and fatty acid metabolism at the genetic level. nih.gov
Changes in glutathione (B108866) metabolism intermediates.Differential expression of genes related to oxidative stress response.Provides a mechanistic link between the compound's presence and its antioxidant effects via specific gene regulation. nih.gov

Structure Activity Relationship Sar Studies of Demethylwedelolactone Sulfate

Systematic Structural Modifications of the Coumestan (B1194414) Core

The coumestan core is the fundamental scaffold of demethylwedelolactone (B190455). nih.gov SAR studies often begin with modifications to this core to probe the importance of its various components. This can involve the addition, removal, or alteration of functional groups at different positions on the aromatic rings and the lactone ring. For instance, researchers might investigate how changing the position or number of hydroxyl groups affects the molecule's ability to interact with its biological targets. The core structure itself, a benzofuro[3,2-c]chromen-6-one, provides a rigid framework that orients the functional groups in a specific spatial arrangement. nih.gov Alterations to this framework, such as opening the lactone ring or modifying the furan (B31954) or pyran rings, can lead to significant changes in biological activity, highlighting the critical role of the intact coumestan system.

Identification of Pharmacophoric Elements for Specific Molecular Engagements

A key goal of SAR is to identify the pharmacophore of demethylwedelolactone (sulfate), which is the specific three-dimensional arrangement of chemical features essential for its biological activity. researchgate.net These features, known as pharmacophoric elements, can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. frontiersin.org For demethylwedelolactone, the hydroxyl groups can act as both hydrogen bond donors and acceptors, while the aromatic rings can participate in hydrophobic and π-stacking interactions. nih.gov The lactone group also presents a potential site for hydrogen bonding. The sulfate (B86663) moiety, when present, adds a significant negatively charged feature. By systematically modifying each of these elements and observing the impact on activity, researchers can build a pharmacophore model. This model serves as a blueprint for designing new molecules with potentially improved potency and selectivity. nih.gov

Below is an interactive data table summarizing the key pharmacophoric elements of demethylwedelolactone and the potential influence of sulfation.

Pharmacophoric ElementStructural Feature in DemethylwedelolactonePotential Role in Molecular EngagementPotential Influence of Sulfate Moiety
Hydrogen Bond DonorHydroxyl (-OH) groupsFormation of hydrogen bonds with amino acid residues in target proteins.Can alter the hydrogen bonding network.
Hydrogen Bond AcceptorHydroxyl (-OH) groups, Carbonyl (C=O) group in lactoneFormation of hydrogen bonds with amino acid residues in target proteins.Can introduce new hydrogen bond acceptor sites.
Aromatic RingBenzene and Furan ringsπ-π stacking interactions with aromatic amino acid residues.May indirectly influence the electronic properties of the aromatic system.
Hydrophobic CenterThe overall planar structurevan der Waals interactions within hydrophobic pockets of target proteins.Increases hydrophilicity, potentially reducing hydrophobic interactions.
Negatively Charged GroupN/AN/AIntroduces a strong negative charge, enabling ionic interactions with positively charged residues.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling are indispensable tools in modern SAR analysis, providing insights that complement experimental data. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be applied to demethylwedelolactone and its derivatives. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of demethylwedelolactone (sulfate) when bound to a specific protein target. nih.gov It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the molecule and the protein's active site. researchgate.net This can explain why certain structural modifications enhance or diminish activity.

QSAR: QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for different analogs of demethylwedelolactone, a predictive model can be developed. researchgate.net This model can then be used to estimate the activity of newly designed compounds before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between demethylwedelolactone (sulfate) and its target over time. researchgate.net This can reveal how the molecule and the protein adapt to each other upon binding and can help to assess the stability of the complex.

These computational approaches accelerate the drug discovery process by allowing for the rational design of new analogs with improved properties, reducing the need for extensive and costly synthesis and testing of numerous compounds. nih.gov

Future Directions and Emerging Research Perspectives

Exploration of Novel Molecular Targets and Interaction Landscapes

A primary objective for future research is the comprehensive identification of the molecular targets of demethylwedelolactone (B190455) sulfate (B86663). While some interactions are known for the parent compound, a complete map of its cellular binding partners is necessary to understand its full range of biological effects. nih.gov Advanced proteomics strategies are central to this effort. Techniques like quantitative interaction proteomics can be used to analyze protein complexes isolated through affinity purification, providing a clear picture of the proteins that directly associate with a demethylwedelolactone sulfate-based probe. nih.gov

Furthermore, solid-phase proteomics presents a method to reinforce and detect even very weak protein-protein interactions, which could be critical for uncovering subtle regulatory roles of the compound. nih.gov Complementing these experimental methods, computational approaches such as molecular docking and dynamics simulations will be invaluable. These in silico techniques allow for the high-throughput screening of this compound against vast libraries of protein structures, helping to predict and prioritize novel molecular targets for subsequent experimental validation.

Development of Advanced Analytical Probes and Detection Systems

Progress in understanding the cellular journey of this compound—its absorption, distribution, metabolism, and excretion—hinges on the creation of more sophisticated analytical tools. A significant future direction is the design of novel fluorescent probes based on the coumarin (B35378) or coumestan (B1194414) scaffold. nih.govnih.gov Such probes would enable real-time imaging of the compound's localization within living cells and tissues, offering unprecedented insights into its subcellular trafficking and mechanism of action. nih.gov

Concurrently, enhancing the sensitivity and specificity of detection methods is paramount. The development of new, highly accurate high-performance liquid chromatography (HPLC) methods is an ongoing need for the precise quantification of demethylwedelolactone and its derivatives in various extracts and biological samples. researchgate.netijprajournal.com These advanced analytical methods, which can be validated according to international guidelines, are crucial for both quality control in synthesis and for detailed pharmacokinetic studies. rjptonline.org

Innovative Synthetic Methodologies for Enhanced Compound Libraries

To systematically explore the structure-activity relationships of this compound, a diverse library of related compounds is required. Future research will focus on innovative synthetic methodologies that are both efficient and versatile. While concise total syntheses of demethylwedelolactone have been achieved, future work will aim to adapt these routes for the generation of numerous analogs. doi.org

The goal is to move towards high-throughput approaches like combinatorial chemistry, which can rapidly produce a wide array of derivatives with targeted modifications to the core coumestan structure. Another promising avenue is the use of biocatalysis, where enzymes are used to perform specific chemical transformations in a highly selective and environmentally friendly manner. These advanced synthetic strategies will be instrumental in generating enhanced compound libraries for screening, aiming to identify derivatives with improved potency, selectivity, or other desirable properties.

Application of Systems Biology and Artificial Intelligence in Demethylwedelolactone (Sulfate) Research

The convergence of systems biology and artificial intelligence (AI) is poised to transform research on this compound. nih.gov Systems biology offers a holistic view by analyzing the compound's impact on global cellular networks, including the transcriptome, proteome, and metabolome. This approach helps to identify the key biological pathways and processes modulated by the compound. researchgate.net

Investigation of Epigenetic Modulations and Gene Regulation Mechanisms

A compelling frontier in this compound research is its potential role in epigenetics and the regulation of gene expression. Epigenetic modifications, such as DNA methylation and histone modifications, are critical for controlling which genes are turned on or off without changing the underlying DNA sequence. nih.govnih.gov Many dietary phenolic compounds are known to influence these mechanisms. mdpi.com

Future investigations will explore whether this compound can act as an epigenetic modifier. This involves studying its effect on the activity of key enzymes like DNA methyltransferases (DNMTs) and histone acetyltransferases (HATs) or deacetylases (HDACs). mdpi.com Techniques such as transcriptomic and epigenomic profiling can reveal changes in gene expression and modifications to chromatin structure following exposure to the compound. researchgate.net Uncovering a role for this compound in modulating the expression of key regulatory factors, such as NRF2, could provide profound insights into its mechanism of action and its potential impact on cellular health and disease processes. nih.gov

Data Tables

Table 1: Compounds Mentioned in this Article

Compound NameChemical Family
DemethylwedelolactoneCoumestan
This compoundCoumestan
Wedelolactone (B1682273)Coumestan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.